Diisooctyl phthalate

説明

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999)

特性

IUPAC Name |

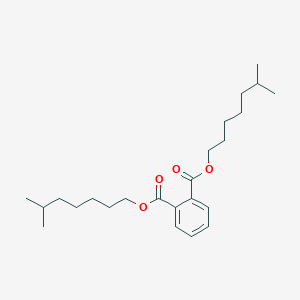

bis(6-methylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873226 | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1288 °F at 760 mmHg (USCG, 1999), 370 °C | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c. | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

13.5 (Air = 1), Relative vapor density (air = 1): 13.5 | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Diisooctyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless, viscous liquid | |

CAS No. |

27554-26-3, 131-20-4, 71097-28-4 | |

| Record name | DI-ISOOCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisooctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027554263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) 2,2'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071097284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(6-methylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A121LGB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-4 °C /From Table/, -45 °C | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOOCTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0876 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Diisooctyl Phthalate (DIOP)

Abstract

Diisooctyl phthalate (DIOP) is a high molecular weight phthalate ester extensively utilized as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC). Its synthesis and subsequent characterization are of paramount importance to ensure product quality, purity, and performance in various industrial applications. This guide provides an in-depth exploration of the core principles and practical methodologies for the synthesis of DIOP via the esterification of phthalic anhydride and isooctyl alcohol. We delve into the causality behind experimental choices, from catalyst selection to purification strategies, presenting a self-validating protocol. Furthermore, this document outlines a comprehensive characterization workflow, employing spectroscopic and chromatographic techniques—including FTIR, NMR, and GC-MS—to verify the structural integrity and purity of the final product. This guide is intended for researchers, chemists, and professionals in material science and chemical manufacturing seeking a robust understanding of DIOP production and quality control.

Section 1: The Synthesis of this compound: A Mechanistic and Practical Overview

The industrial production of this compound is predominantly achieved through the direct esterification of phthalic anhydride with isooctyl alcohol (also known as isooctanol).[1][2] This process, a variant of the classic Fischer-Speier esterification, is a cornerstone of industrial organic synthesis.

The Core Reaction: A Two-Stage Esterification

The reaction is not a simple one-step conversion but a sequential process. Understanding this is critical for process optimization and control.

-

Monoester Formation: The initial reaction between phthalic anhydride and one molecule of isooctyl alcohol is rapid and essentially irreversible.[3] The cyclic anhydride ring opens to form a monoester, mono-isooctyl phthalate. This step proceeds readily due to the high reactivity of the anhydride.

-

Diester Formation: The second esterification, converting the monoester to the final this compound, is a slower, reversible reaction.[3][4] This step requires a catalyst and the continuous removal of water, the reaction's byproduct, to drive the thermodynamic equilibrium toward the product side, in accordance with Le Châtelier's principle.[4]

Critical Parameters and Rationale for Experimental Choices

The successful synthesis of high-purity DIOP hinges on the careful control of several key parameters.

-

Reactant Stoichiometry: An excess of isooctyl alcohol is employed, typically at a molar ratio of 2.4:1 or higher relative to phthalic anhydride.[5] This serves a dual purpose: it acts as a reactant, shifting the equilibrium to favor diester formation, and as a water-carrying agent (azeotropic solvent) to facilitate the removal of water from the reaction mixture.[4]

-

Catalyst Selection: The choice of catalyst is pivotal, influencing reaction rate, yield, and the complexity of downstream purification.

-

Homogeneous Acid Catalysts: Traditional catalysts like concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can lead to side reactions and require a thorough neutralization step for their removal.[4][6]

-

Titanate Catalysts: Organotitanates, such as tetra-n-butyl titanate (TnBT), are highly active and widely used in industrial settings.[7][8][9] They offer excellent conversion rates but must be hydrolyzed and filtered out post-reaction.[8]

-

Heterogeneous (Solid Acid) Catalysts: Modern approaches favor solid acid catalysts like sulfated zirconia or acid-functionalized ionic liquids.[6][10] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, enabling catalyst recycling and simplifying the purification process, which aligns with the principles of green chemistry.[10]

-

-

Temperature Profile: The reaction is typically conducted at elevated temperatures, generally ranging from 180°C to 235°C.[4][9] The temperature is often ramped up as the reaction progresses to maintain a steady reaction rate and efficiently remove water, while avoiding thermal degradation of the reactants or products.

Experimental Synthesis Workflow

The logical flow from raw materials to the purified final product is a multi-step process designed to maximize yield and purity.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Laboratory-Scale Synthesis Protocol (Titanate Catalysis)

This protocol describes a representative lab-scale synthesis.

Materials & Equipment:

-

Phthalic Anhydride (1.0 mol)

-

Isooctyl Alcohol (2.5 mol)

-

Tetra-n-butyl titanate (TnBT) catalyst (0.2-0.5% by weight of reactants)

-

5% Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Activated Carbon

-

1-L three-neck round-bottom flask, mechanical stirrer, heating mantle, Dean-Stark apparatus, condenser, and thermometer.

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with a mechanical stirrer, heating mantle, and a Dean-Stark trap fitted with a reflux condenser.

-

Charging Reactants: Charge the flask with phthalic anhydride (1.0 mol) and isooctyl alcohol (2.5 mol).

-

Catalyst Addition: Begin stirring and add the TnBT catalyst to the mixture.

-

Esterification: Heat the mixture to approximately 180°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with isooctyl alcohol. Gradually increase the temperature to 220-230°C over 2-3 hours to maintain a steady reflux rate.[11]

-

Monitoring: Monitor the reaction by collecting and measuring the volume of water in the trap. The reaction is considered complete when the theoretical amount of water (1.0 mol) has been collected and the acid value of the mixture drops below 0.3 mg KOH/g.[9]

-

Cooling: Once complete, turn off the heat and allow the crude ester mixture to cool to below 100°C.

-

Neutralization: Transfer the cooled mixture to a separatory funnel. Add 5% NaOH solution and shake vigorously to neutralize the remaining acidic components. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with deionized water until the aqueous washing is neutral (pH 7).

-

Dealcoholization: Transfer the washed ester to a single-neck flask suitable for vacuum distillation. Heat the mixture under reduced pressure to distill off the excess isooctyl alcohol, which can be collected and recycled.[11]

-

Decolorization & Filtration: Cool the dealcoholized product, add a small amount of activated carbon, and stir for 30 minutes to remove colored impurities.[1] Filter the mixture through a pad of celite or a suitable filter paper to yield the final product.

Section 2: Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized DIOP. A multi-technique approach provides a self-validating system for quality assurance.

Spectroscopic Identification

Spectroscopy provides the foundational evidence of the molecule's structure and functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for confirming the presence of key functional groups. The spectrum of DIOP is characterized by several distinct absorption bands.[2][12] The absence of a broad O-H stretch (from carboxylic acid) and sharp anhydride C=O stretches indicates the completion of the reaction.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2850-3000 | C-H Stretch (Aliphatic) | Confirms the presence of the isooctyl alkyl chains. |

| ~1728 | C=O Stretch (Ester) | The most prominent peak, characteristic of the ester functional group.[12] |

| ~1600, ~1580 | C=C Stretch (Aromatic) | Indicates the presence of the benzene ring.[12] |

| ~1000-1300 | C-O Stretch (Ester) | Confirms the ester linkage. |

| ~741 | C-H Bend (Ortho-disubstituted Aromatic) | A key diagnostic peak for ortho-phthalates.[13] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about the molecular structure.

-

¹H NMR: The proton NMR spectrum confirms the ratio and connectivity of different types of protons. Key expected signals include multiplets in the aromatic region (~7.5-7.7 ppm) corresponding to the four protons on the phthalate ring and a series of complex multiplets and doublets in the aliphatic region (~0.8-4.3 ppm) corresponding to the protons of the two isooctyl side chains.[14][15]

-

¹³C NMR: The carbon NMR spectrum provides evidence for all unique carbon environments in the molecule. Expected signals include the ester carbonyl carbon (~167-168 ppm), aromatic carbons (~128-132 ppm), and multiple signals for the aliphatic carbons of the isooctyl chains.[16][17]

-

Purity Assessment via Chromatography

While spectroscopy confirms structure, chromatography is the definitive technique for assessing purity and quantifying trace impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold-standard analytical method for phthalate analysis due to its high sensitivity and specificity.[18][19][20]

-

Separation (GC): A gas chromatograph separates the DIOP from any residual starting materials (isooctyl alcohol), monoester intermediate, or other phthalate isomers. A pure sample will exhibit a single, sharp peak at a characteristic retention time.[21]

-

Identification (MS): The mass spectrometer fragments the eluted DIOP molecules into a unique pattern. The resulting mass spectrum serves as a molecular fingerprint. For phthalates, a highly abundant and characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride fragment, which is a powerful diagnostic tool.[2][18][22] Other significant fragments for DIOP are also observed, confirming its identity.[2]

-

| Technique | Parameter | Expected Result for High-Purity DIOP |

| FTIR | Key Peaks | Presence of C=O (~1728 cm⁻¹), C-O, aromatic C=C, and ortho-substituted C-H bends (~741 cm⁻¹). Absence of -OH and anhydride peaks. |

| ¹H NMR | Signal Integration | Correct proton ratio between aromatic (~4H) and aliphatic (~38H) regions. |

| ¹³C NMR | Peak Count | Presence of expected signals for carbonyl, aromatic, and all unique aliphatic carbons. |

| GC-MS | Chromatogram | A single major peak with >99% purity by area. |

| GC-MS | Mass Spectrum | Correct molecular ion peak and a characteristic fragmentation pattern including a base peak at m/z 149.[2] |

Conclusion

The synthesis of this compound is a well-established industrial process that, when executed with precision, yields a high-purity product. Success is predicated on a thorough understanding of the two-stage esterification mechanism and the strategic manipulation of reaction conditions—reactant ratio, catalyst choice, and temperature—to maximize the formation of the desired diester. The subsequent multi-step purification process is not merely a cleanup but an integral part of the synthesis, designed to systematically remove specific impurities at each stage. Finally, a comprehensive characterization suite, combining the structural verification of FTIR and NMR with the definitive purity assessment of GC-MS, provides a robust and self-validating framework to ensure the final product meets the stringent quality standards required for its diverse applications.

References

- National Institutes of Health (NIH). (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.

- Consumer Product Safety Commission. (2011). Toxicity review of this compound (DIOP).

- Google Patents. (n.d.). EP3004046A1 - Method for purifying dioctyl phthalate.

- National Institutes of Health (NIH). (n.d.). This compound | C24H38O4 | CID 33934 - PubChem.

- Ideh Gostar Moheb Baspar. (2021, December 22). The production method of dioctyl phthalate.

- News. (2023, August 10). How is the esterification of phthalic anhydride carried out?

- Agilent Technologies. (2015, April 20). Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- TSI Journals. (n.d.). Advanced synthesis of dioctyl phthalate (DOP) and dibutyl ph.

- Google Patents. (n.d.). CN111004118B - Preparation method of dioctyl phthalate based on acidic eutectic solvent.

- ResearchGate. (n.d.). Proton nuclear magnetic resonance spectra in CDCl of di-isooctyl...

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). CN104072372A - Preparation method of dioctyl phthalate (DOP).

- Google Patents. (n.d.). CN104592030B - Method for synthesizing phthalate compounds.

- ResearchGate. (n.d.). Synthesis of dioctyl phthalate using acid functionalized ionic liquid as catalyst | Request PDF.

- ResearchGate. (n.d.). Identification of this compound 6 by GC-MS.

- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

- ResearchGate. (n.d.). Solvent-free facile synthesis of di-octyl phthalate over heterogeneous sulfated zirconia acid catalyst.

- ResearchGate. (2023, September 28). This compound as a secondary metabolite from actinomycete inhabit animal's dung with promising antimicrobial activity.

- Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

- Google Patents. (n.d.). Preparation of plasticizer esters from phthalic anhydride residue.

- ResearchGate. (n.d.). MS spectrum and the fragmentation pattern of this compound.

- Google Patents. (n.d.). CN102295564B - Continuous production process for DOP (Dioctyl Phthalate).

- Google Patents. (n.d.). CN105308017A - Method for purifying dioctyl phthalate.

- ResearchGate. (n.d.). FTIR spectra of (a): pure DOP; (b): pure PC; (c): pure Mg(ClO 4 ) 2 ;....

- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). This compound.

- TSI Journals. (2009, August 8). Advanced synthesis of dioctyl phthalate (dop) and dibutyl phthalate (dbp) plasticizers i comparison between aluminum oxideal.

- Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols.

- Agilent Technologies. (2013, December 4). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy.

- Shimadzu. (n.d.). Analysis of Phthalate Esters in Children's Toys Using GC-MS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Properties of this compound for Industrial Applications.

- ResearchGate. (n.d.). Chemical characterization of Di-(2-ethylhexyl) phthalate: A) FT-IR....

- ResearchGate. (n.d.). Phthalic anhydride esterification with various alcohols over sulfuric acid catalyst.

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 5. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mohebbaspar.com [mohebbaspar.com]

- 8. tsijournals.com [tsijournals.com]

- 9. CN102295564B - Continuous production process for DOP (Dioctyl Phthalate) - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. hpst.cz [hpst.cz]

- 14. Diisobutyl phthalate(84-69-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

- 18. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 21. fses.oregonstate.edu [fses.oregonstate.edu]

- 22. researchgate.net [researchgate.net]

Diisooctyl Phthalate (DIOP): A Comprehensive Technical Guide

Introduction: Understanding Diisooctyl Phthalate

This compound (DIOP) is a high-molecular-weight phthalate ester that has been widely utilized as a plasticizer for various polymers, most notably polyvinyl chloride (PVC).[1][2] Its primary function is to enhance the flexibility, durability, and workability of plastic materials by intercalating between polymer chains, thereby increasing their mobility.[1] DIOP is a complex mixture of isomers, as the isooctanol used in its synthesis is itself a mixture of branched-chain alcohols.[3][4] This isomeric complexity influences its physical properties and performance characteristics. This technical guide provides an in-depth exploration of the core physicochemical properties of DIOP, established analytical methodologies for its characterization, and insights into its synthesis and applications.

Core Physicochemical Properties of this compound

The utility of DIOP in industrial applications is a direct consequence of its distinct physicochemical characteristics. A summary of these key properties is presented below, followed by a detailed discussion of their significance.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₈O₄ | [5][6] |

| Molecular Weight | 390.56 g/mol | [5][7] |

| CAS Number | 27554-26-3 | [5][8] |

| Appearance | Colorless to light yellow, viscous, oily liquid | [1][9][10] |

| Odor | Slight, characteristic ester odor | [9][10] |

| Melting Point | Approximately -4 °C to -50 °C | [5][10][11] |

| Boiling Point | Approximately 370 °C to 435.74 °C at 760 mmHg | [5][8][10][12] |

| Density | Approximately 0.980 - 0.986 g/mL at 20-25 °C | [5][9][10][13] |

| Viscosity | Approximately 57 - 83 cP at 20-25 °C | [5][9] |

| Vapor Pressure | ~5.5 x 10⁻⁶ mmHg at 25 °C; 1 mmHg at 200 °C | [3][5][9][10] |

| Water Solubility | Insoluble to very slightly soluble (e.g., 40 µg/L at 25 °C) | [1][9][10] |

| Solubility in Organic Solvents | Soluble in most organic solvents and hydrocarbons | [1][9][14] |

| Octanol-Water Partition Coefficient (log Kow) | ~7.73 - 8.5 | [9][13] |

| Refractive Index (n20/D) | Approximately 1.486 | [9][10][11] |

| Flash Point | >230 °F (>110 °C) | [9][10][11] |

Structural Isomerism

It is crucial to recognize that commercial DIOP is not a single chemical entity but a mixture of isomers. The term "isooctyl" refers to various branched eight-carbon alkyl groups. The specific isomeric composition can influence the physical properties of the DIOP product. The IUPAC name for one of the common isomers is bis(6-methylheptyl) benzene-1,2-dicarboxylate.[5][6]

Caption: Chemical structure of a this compound isomer.

Thermal Properties

The wide liquid range of DIOP, with a low melting point and a high boiling point, is advantageous for its use as a plasticizer, ensuring it remains stable and effective across a broad range of processing and application temperatures.[5][8][10][11][12] The high flash point indicates low flammability, which is a critical safety consideration in industrial settings.[9][10][11]

Density and Viscosity

DIOP is denser than water and possesses a moderate viscosity.[5][9][10][13] Its viscosity is a key parameter in the processing of PVC and other polymers, influencing the ease of mixing and the final properties of the plasticized material.

Solubility and Partitioning Behavior

DIOP's very low solubility in water and high solubility in organic solvents are fundamental to its function as a plasticizer.[1][9][10] This lipophilic nature, quantified by a high octanol-water partition coefficient (log Kow), indicates a strong tendency to partition into fatty tissues and organic matter in the environment.[9][13] This property is a significant factor in assessing its environmental fate and potential for bioaccumulation.

Synthesis of this compound

The industrial synthesis of DIOP is typically achieved through the esterification of phthalic anhydride with isooctanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like a metal(IV) tungstate.[3][15][16] The reaction proceeds in two main steps: the rapid formation of a monoester followed by a slower second esterification to form the diester.[17] Excess alcohol is often used to drive the reaction to completion, and the water produced during the reaction is continuously removed.[17] The final product is then purified through neutralization, washing, and vacuum distillation to remove unreacted starting materials and the catalyst.[15]

Industrial Applications

The primary application of DIOP is as a plasticizer, particularly for PVC, to produce flexible products such as:

-

Wire and cable insulation: Enhancing flexibility and durability.[10]

-

Films and sheets: For packaging and construction materials.[10]

-

Adhesives and sealants: To improve flexibility and adhesion.[2]

-

Coatings: To provide flexibility and impact resistance.[2]

-

Automotive parts: In rubber compounds for hoses and other components.[18]

Experimental Protocols for Physicochemical Characterization

The accurate determination of DIOP's physicochemical properties is essential for quality control, regulatory compliance, and research. The following section outlines established methodologies for key properties.

Determination of DIOP in Polymer Matrices: A GC-MS Approach

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of phthalates in various materials.[2][5][13][19][20]

Principle: The phthalates are first extracted from the polymer matrix using a suitable solvent. The extract is then injected into the gas chromatograph, where the components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Finely divide the polymer sample by cutting, grinding, or cryogenic milling to increase the surface area for extraction.[13][21]

-

Accurately weigh a known amount of the sample (typically 1-5 grams) into a glass vial.[2]

-

Add a known volume of a suitable extraction solvent, such as a mixture of hexanes and acetone or tetrahydrofuran (THF).[13][22]

-

Facilitate extraction using sonication, shaking, and/or gentle heating.[13]

-

If THF is used, precipitate the PVC polymer by adding hexane.[21][22]

-

Filter the extract through a 0.45 µm PTFE filter to remove any particulate matter.[21][22]

-

An internal standard is often added at this stage for accurate quantification.

-

-

GC-MS Analysis:

-

Injector: Operate in splitless mode to enhance sensitivity for trace analysis. Set the injector temperature high enough (e.g., 280-320 °C) to ensure complete volatilization of DIOP.[9][23]

-

Column: A non-polar capillary column, such as a DB-5MS (5%-phenyl-methylpolysiloxane), is commonly used for phthalate separation.[5][24]

-

Oven Temperature Program: A temperature gradient is employed to effectively separate the different phthalates in the mixture. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a period to ensure all components elute.[9]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9][11]

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of DIOP.[9][11][23]

-

-

Data Analysis:

-

Identify DIOP based on its retention time and the presence of characteristic ions in its mass spectrum.

-

Quantify the concentration of DIOP by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

-

Caption: General experimental workflow for GC-MS analysis of DIOP.

Determination of Water Solubility (OECD 105)

The OECD Test Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[4][7][8][18][25] For a substance with low solubility like DIOP, the column elution method is suitable.[18]

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation concentration (i.e., water solubility).

Step-by-Step Methodology:

-

Preparation of the Column:

-

An inert support material (e.g., glass wool, silica gel) is coated with an excess of DIOP.

-

The coated support is packed into a column.

-

-

Elution:

-

Water is pumped through the column at a low and constant flow rate. The temperature should be maintained at a constant value (e.g., 20 °C).[4]

-

-

Analysis of the Eluate:

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of DIOP in each fraction is determined using a sensitive analytical technique such as HPLC with UV detection or GC-MS.

-

-

Determination of Solubility:

-

A graph of concentration versus time (or volume) is plotted.

-

The water solubility is taken as the mean of the concentrations in the plateau region of the graph.

-

Determination of Vapor Pressure (OECD 104)

The OECD Test Guideline 104 describes several methods for determining the vapor pressure of a substance.[10][26][27][28][29] For a low-volatility compound like DIOP, methods such as the gas saturation method or the effusion method are appropriate.

Principle (Gas Saturation Method): A stream of an inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated from this value.

Toxicological and Environmental Considerations

The widespread use of phthalates has led to concerns about their potential health and environmental effects. DIOP, being a high-molecular-weight phthalate, is generally considered to have lower toxicity than some low-molecular-weight phthalates.[18] However, like other phthalates, it is not chemically bound to the polymer matrix and can leach into the environment.[13] Due to its low water solubility and high log Kow, DIOP is expected to adsorb to soil and sediment in aquatic environments. Its potential for bioaccumulation and as an endocrine disruptor has been a subject of research and regulatory scrutiny.[15][30]

Conclusion

This compound remains a significant industrial chemical due to its efficacy as a plasticizer. A thorough understanding of its physicochemical properties is paramount for its appropriate application, quality control, and the assessment of its environmental and health impacts. The analytical methodologies outlined in this guide provide a framework for the accurate characterization of DIOP, ensuring both product performance and regulatory compliance. As with all chemicals, a responsible approach to its use and disposal is essential.

References

- PubChem. This compound.

- Cornerstone Analytical Laboratories.

- The Good Scents Company.

- LookChem.

- Analytice. OECD test n°104: Vapour pressure. [Link]

- NIST. 1,2-Benzenedicarboxylic acid, diisooctyl ester. [Link]

- Situ Biosciences.

- Analytice.

- ATAMAN KIMYA.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Australian Industrial Chemicals Introduction Scheme (AICIS).

- SGS Polymer Solutions.

- OECD. Test No.

- OECD. Test No.

- OECD. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure. [Link]

- PubChem.

- Polímeros: Ciência e Tecnologia. Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. [Link]

- ResearchGate. Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. [Link]

- OECD. Test No. 104: Vapour Pressure. [Link]

- U.S. Environmental Protection Agency.

- Parikh, A. R., & Chudasama, U. V. (2004). Metal(IV)tungstates as solid acid catalysts for the synthesis of phthalate diester. Indian Journal of Chemical Technology, 11, 235-238. [Link]

- NIST.

- Hsieh, F. I., & Lee, C. C. (2021). Phthalates and Their Impacts on Human Health. International journal of molecular sciences, 22(10), 5373. [Link]

- Oxford Academic.

- Ideh Gostar Moheb Baspar.

- consilab.de. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [Link]

- GERSTEL, Inc.

- Human Metabolome Database.

- Google Patents.

- JRC Publications Repository.

- Agilent. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

- International Journal of Research in Engineering and Science.

- OPUS Open Portal to University Scholarship.

- ResearchGate.

- TSI Journals. Advanced synthesis of dioctyl phthalate (DOP) and dibutyl phthalate (DBP) plasticizers: I. Comparison between aluminum oxide(Al2O3)and tetra-n-butyltitanate (TnBT) as esterification catalysts, II. Successful scaling up the bench scale to a semi-pilot scale. [Link]

- ChemQuest. ASTM Standards for Measuring Viscosity. [Link]

- Consumer Product Safety Commission. Test Method: CPSC-CH-C1001-09.

- Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]

- ChemQuest. ASTM Standards for Measuring Viscosity. [Link]

- PubMed.

- ResearchGate.

- Consumer Product Safety Commission. Test Method: CPSC-CH-C1001-09.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. polymersolutions.com [polymersolutions.com]

- 3. This compound | 27554-26-3 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. This compound | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oiv.int [oiv.int]

- 10. eurolab.net [eurolab.net]

- 11. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]

- 12. 1,2-Benzenedicarboxylic acid, diisooctyl ester [webbook.nist.gov]

- 13. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 14. agilent.com [agilent.com]

- 15. mohebbaspar.com [mohebbaspar.com]

- 16. tsijournals.com [tsijournals.com]

- 17. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 18. filab.fr [filab.fr]

- 19. Determination of Phthalates in Polymer Materials â Comparison of GC/MS and GC/ECD Methods [revistapolimeros.org.br]

- 20. researchgate.net [researchgate.net]

- 21. cpsc.gov [cpsc.gov]

- 22. gcms.cz [gcms.cz]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oecd.org [oecd.org]

- 26. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 27. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 28. oecd.org [oecd.org]

- 29. consilab.de [consilab.de]

- 30. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

diisooctyl phthalate CAS number 27554-26-3

An In-Depth Technical Guide to Diisooctyl Phthalate (CAS No. 27554-26-3)

Executive Summary

This compound (DIOP), identified by CAS number 27554-26-3, is a high molecular weight phthalate ester predominantly utilized as a plasticizer. This guide provides a comprehensive technical overview of DIOP, intended for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis methodologies, industrial applications, and a detailed toxicological profile including its metabolic pathways and mechanisms of action. Furthermore, this document outlines established analytical techniques for its quantification, discusses its environmental fate, and summarizes the current regulatory landscape. The content is structured to deliver not just data, but also the underlying scientific rationale for experimental protocols and risk assessment frameworks, ensuring a thorough understanding for the target audience.

Introduction to this compound (DIOP)

This compound (DIOP) is a diester of phthalic acid and isooctanol.[1] Structurally, it consists of a benzene-dicarboxylic acid core with two branched octyl ester side chains in the ortho position.[2][3] It is important to note that commercial DIOP is typically a mixture of isomers due to the use of various iso-alcohols in its manufacturing process.[4][5] As a member of the High Molecular Weight Phthalate Esters (HMWPE) category, DIOP is characterized by low volatility and low water solubility, properties that are crucial for its primary application as a plasticizer.[3][6] Its main function in polymer science is to increase the flexibility, durability, and workability of materials, particularly polyvinyl chloride (PVC).[1][6] While its utility is well-established, DIOP, like other phthalates, has come under regulatory scrutiny due to concerns about its potential environmental and health impacts, particularly its role as an endocrine disruptor.[6][7]

Physicochemical Properties

DIOP is a colorless to light yellow, oily viscous liquid with a faint ester-like odor.[1][4][8] It is insoluble in water but soluble in most organic solvents and hydrocarbons.[1][8] This solubility profile is fundamental to its function, allowing for easy incorporation into polymer matrices while resisting leaching in aqueous environments.[1] A high purity of 99% or greater is typically achieved in commercial grades.[1][2]

| Property | Value | Source(s) |

| CAS Number | 27554-26-3 | [1][3][4] |

| Molecular Formula | C₂₄H₃₈O₄ | [3][4][6] |

| Molecular Weight | 390.56 g/mol | [3][9][10] |

| Appearance | Colorless to light yellow viscous liquid | [1][6][8] |

| Density | 0.983 g/mL at 25 °C | [4][9] |

| Boiling Point | 235 °C at 760 mm Hg | [9] |

| Melting Point | -50 °C | [9] |

| Refractive Index | 1.486 at 20 °C | [4][9] |

| Water Solubility | Insoluble | [1][4][8] |

| Henry's Law Constant | 3.1 x 10⁻⁵ atm-m³/mol at 25°C | [5] |

Synthesis and Manufacturing

The industrial production of DIOP is achieved through the esterification of phthalic anhydride with isooctanol.[4] This reaction is typically catalyzed by an acid, such as sulfuric acid or a titanate catalyst, and driven towards completion by removing the water byproduct.[4][11][12]

Reaction Mechanism

The synthesis involves a two-step nucleophilic acyl substitution. First, one molecule of isooctanol reacts with phthalic anhydride to form a monoester. This is followed by a second, typically slower, esterification step where another molecule of isooctanol reacts with the monoester's remaining carboxylic acid group to form the diester, DIOP.[11] Using an excess of isooctanol helps to shift the reaction equilibrium towards the product.[11]

Caption: General synthesis pathway for this compound (DIOP).

Example Laboratory-Scale Synthesis Protocol

This protocol is a conceptual example based on common esterification procedures described in patent literature.[11][13][14]

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a temperature probe.

-

Charge Reactants: Add phthalic anhydride (e.g., 0.5 mol) and isooctanol (e.g., 1.2 mol, providing a molar excess) to the flask.

-

Add Catalyst: Introduce an acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2% of the total reactant mass).

-

Esterification Reaction: Heat the mixture to reflux (typically 130-230 °C) with vigorous stirring.[11] Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor Progress: Monitor the reaction by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically after several hours).

-

Neutralization: Cool the reaction mixture to below 100 °C. Add a 5% sodium carbonate solution to neutralize the acid catalyst and any unreacted phthalic anhydride. Stir for 30 minutes.

-

Washing: Transfer the mixture to a separatory funnel. The organic layer (containing DIOP) will separate from the aqueous layer. Wash the organic layer sequentially with water until the washings are neutral.

-

Purification: Remove the excess isooctanol and any remaining volatiles by vacuum distillation. The final product is purified DIOP. Purity can be confirmed by GC-MS analysis.

Industrial and Research Applications

The primary role of DIOP is as a plasticizer, a substance added to a material to enhance its flexibility and durability.[1]

-

Polyvinyl Chloride (PVC): DIOP is a main plasticizer for PVC and its copolymers, used in applications like electrical wire insulation, flooring, and automotive parts.[3][8] It works by intercalating between the polymer chains, which increases their mobility and lowers the glass transition temperature.[1]

-

Other Polymers: It is also used with cellulosic resins, acrylate resins, and synthetic rubbers.[2][8]

-

Adhesives and Coatings: The FDA has approved DIOP for use in adhesives and surface resin or polymer coatings that may come into contact with food.[2][10]

-

Consumer Products: Historically, DIOP has been identified in various consumer goods, including teethers, pacifiers, and shower mats, although its use in such products has declined due to regulatory pressures.[2]

Toxicological Profile

The toxicology of DIOP is a subject of ongoing research and regulatory evaluation. While it exhibits low acute toxicity, concerns exist regarding its long-term effects, particularly as an endocrine disruptor.[3][7]

Toxicokinetics and Metabolism

Upon ingestion, DIOP is hydrolyzed by esterases in the gut and other tissues into its monoester, mono-isooctyl phthalate (MIOP), and isooctanol.[3] MIOP is the primary metabolite and is considered more biologically active than the parent diester. Further metabolism can occur through oxidation of the alkyl side chain. The majority of DIOP metabolites are excreted in the urine within 24-48 hours, with little evidence of significant long-term tissue accumulation, apart from minor distribution to fat.[3]

Caption: Simplified metabolic pathway of this compound (DIOP).

Acute and Chronic Toxicity

DIOP demonstrates low acute toxicity via oral and dermal routes.[3]

| Endpoint | Species | Value | Source(s) |

| Acute Oral LD₅₀ | Rat | >22,000 mg/kg | [2] |

| Acute Oral LD₅₀ | Mouse | >26,000 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rabbit | >3,160 mg/kg | [2] |

| Skin Irritation | Rabbit | Minimal to severe irritant at high doses | [2][3] |

| Eye Irritation | Rabbit | Not an irritant (limited data) | [3] |

Data on chronic toxicity, carcinogenicity, and reproductive toxicity are limited for DIOP itself.[2][3] However, based on evidence from other medium-chain phthalates like DEHP, regulatory agencies have raised concerns.[7] Some studies in rodents indicate that exposure may lead to adverse developmental effects, particularly on the male reproductive system of offspring.[7]

Mechanism of Toxicity: Endocrine Disruption and Oxidative Stress

The primary toxicological concern for many phthalates, including DIOP, is their activity as endocrine-disrupting chemicals (EDCs).[15] They are known to exert anti-androgenic effects, interfering with the production of testosterone in the fetal testes.[15] This disruption can lead to a collection of malformations known as "phthalate syndrome," which includes reduced anogenital distance, cryptorchidism (undescended testes), and hypospadias.[15]

Recent research also points to oxidative stress as a key mechanism of DIOP-induced toxicity.[16] Studies have shown that DIOP exposure can lead to an increase in reactive oxygen species (ROS) in cells.[16] This elevation in ROS can cause cellular damage, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[16] In vivo models using C. elegans have corroborated these findings, showing that DIOP exposure increases ROS levels and lipofuscin accumulation, leading to adverse effects on growth, movement, and reproduction.[16]

Environmental Fate and Exposure

Phthalates are not chemically bound to the polymer matrix and can leach, migrate, or abrade from plastic products into the environment.[5][17] The environmental fate of DIOP is governed by its physicochemical properties, namely low water solubility and moderate volatility. It tends to adsorb to soil and sediment.[18] Degradation in the environment can occur through photodegradation and microbial action, breaking down into its monoester and eventually phthalic acid.[17][19] Human exposure occurs primarily through ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact with DIOP-containing products.[2][15]

Analytical Methodologies

The quantification of DIOP in various matrices, from consumer products to biological and environmental samples, is critical for exposure assessment and regulatory compliance. The ubiquitous nature of phthalates in laboratory environments requires rigorous protocols to avoid sample contamination.[20][21]

Overview of Techniques

The standard analytical approach involves a sample preparation step followed by chromatographic separation and detection.[21][22]

-

Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating DIOP from aqueous samples.[23] For solid matrices like polymers or tissues, solvent extraction, often aided by ultrasonication, is employed.[22]

-

Chromatography: Gas chromatography (GC) is the most prevalent technique for separating phthalates.[22][24] High-performance liquid chromatography (HPLC) is also used.[24]

-

Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity, allowing for definitive identification and quantification (GC-MS or LC-MS/MS).[23][24] Other detectors like flame ionization detectors (FID) and electron capture detectors (ECD) can also be used with GC.[20][24]

Detailed Protocol: Quantification of DIOP in a Polymer Matrix via GC-MS

This protocol describes a validated methodology for determining the concentration of DIOP in a PVC-based polymer.

-

Sample Preparation:

-

Cryogenically mill a representative portion of the polymer sample to a fine powder to maximize surface area for extraction.

-

Accurately weigh approximately 200 mg of the powdered sample into a glass centrifuge tube.

-

Add 10 mL of a suitable solvent (e.g., hexane or a mixture of hexane and acetone).

-

Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled DIOP) for accurate quantification.

-

-

Extraction:

-

Place the sealed tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40 °C).

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer solids.

-

-

Cleanup (if necessary):

-

Carefully transfer the supernatant (extract) to a clean vial.

-

If the extract is complex, pass it through a silica gel or Florisil SPE cartridge to remove interfering co-extractants. Elute the DIOP with a non-polar solvent like ethyl acetate.[23]

-

-

Analysis by GC-MS:

-

Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

-

Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms). A typical temperature program would start at 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.[22] For quantification, use selected ion monitoring (SIM) mode, monitoring the characteristic ions for DIOP (e.g., m/z 149, 167, 279) and its internal standard.

-

-

Quantification:

-

Create a multi-point calibration curve using DIOP standards of known concentrations.

-

Calculate the concentration of DIOP in the original sample based on the ratio of the analyte peak area to the internal standard peak area, referencing the calibration curve.

-

Caption: Workflow for the analysis of DIOP in a polymer matrix.

Regulatory Landscape and Risk Assessment

The regulation of DIOP varies globally, reflecting differing assessments of its potential risk.

Global Regulatory Status

-

European Union: In the EU, DIOP is classified as a substance of very high concern (SVHC) and is restricted. It is banned from use in cosmetics under the EU Cosmetics Regulation.[25][26] The French agency ANSES has proposed classifying DIOP as toxic for reproduction, category 1B.[7]

-

United States: The FDA permits the use of DIOP in certain food contact applications, such as adhesives and coatings.[2][27] However, the Environmental Protection Agency (EPA) is conducting risk evaluations for several phthalates, and a cumulative risk assessment approach that considers exposure to multiple phthalates simultaneously is being considered.[28][29]

Framework for Risk Assessment

A chemical risk assessment for a substance like DIOP follows a structured, four-step process to characterize the nature and likelihood of adverse health effects from human exposure.

-

Hazard Identification: This step involves reviewing toxicological data from human, animal, and in vitro studies to determine if the chemical can cause adverse health effects.[2] For DIOP, the primary hazards identified are potential reproductive and developmental toxicity and dermal irritation at high concentrations.[2][7]

-

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. It aims to establish a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL) from toxicological studies.[2] Reliable NOAEL or LOAEL values for DIOP's reproductive or developmental toxicity are not well-established, which complicates risk assessment.[2]

-

Exposure Assessment: This step evaluates the extent of human exposure by identifying exposure pathways (ingestion, inhalation, dermal), estimating intake levels from various sources, and characterizing exposed populations.

-

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and severity of adverse health effects in human populations. It compares the estimated human exposure levels to the established safe levels (e.g., NOAEL) to determine if a risk exists.

Caption: The four-step framework for chemical risk assessment.

Conclusion

This compound (CAS No. 27554-26-3) is a technically significant plasticizer valued for its ability to impart flexibility to polymers. Its synthesis and application are based on well-understood principles of organic and polymer chemistry. However, a comprehensive understanding for scientific and regulatory professionals requires a deeper look into its toxicological profile. While exhibiting low acute toxicity, the potential for endocrine disruption and toxicity mediated by oxidative stress necessitates careful management and monitoring. Standardized analytical methods like GC-MS are robust for its quantification, which is essential for both quality control and exposure assessment. The evolving regulatory landscape, driven by a growing body of toxicological evidence for the broader class of phthalates, underscores the need for continued research and a cautious approach to its use.

References

- Toxicity review of this compound (DIOP). (2011). U.S. Consumer Product Safety Commission. [Link]

- The Essential Properties of this compound for Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound(DIOP). (n.d.). Shenzhen Jieling Industries Co., LTD. [Link]

- This compound. (2008). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

- This compound (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. (2025). Ecotoxicology and Environmental Safety. [Link]

- Public consultation of ANSES's proposal for classification of this compound as toxic for reproduction. (2017). ANSES - Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail. [Link]

- Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil. (2021). Science of The Total Environment. [Link]

- This compound | Watch-out d

- Toxicity review of this compound (DIOP). (2011).

- This compound, 27554-26-3. (n.d.). The Good Scents Company. [Link]

- Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil. (2022).

- This compound (HMDB0251353). (n.d.).

- Diisodecyl phthal

- This compound - Hazardous Agents. (n.d.). Haz-Map. [Link]

- This compound. (n.d.).

- Diisooctyl phthal

- FDA limits phthalate ban to nine compounds. (2024).

- Methods for the determination of phthalates in food. (2008).

- Ortho-phthalates for Food Contact Use; Filing of a Food Additive Petition; Denial of a Citizen Petition. (2022). Federal Register. [Link]

- Fate of phthalates and BPA in agricultural and non-agricultural soils of the Paris area (France). (2015).

- Cumulative Risk Evaluation of Phthalates Under TSCA. (2023). Environmental Science & Technology. [Link]

- Preparation method of dioctyl phthalate (DOP). (2014).

- Synthesis of dioctyl phthalate using acid functionalized ionic liquid as catalyst. (2012).

- The production method of dioctyl phthalate. (2021). Ideh Gostar Moheb Baspar. [Link]

- Method for synthesizing phthalate compounds. (2015).

- Preparation method of dioctyl phthalate based on acidic eutectic solvent. (2020).

- The impact of dioctyl phthalate exposure on multiple organ systems and gut microbiota in mice. (2022).

- Fate of di (2-ethylhexyl) phthalate in different soils and associated bacterial community changes. (2018).

- Development of a new green analytical methodology for the determination of phthalates in single-use babies diapers using ultrasound. (2023). Microchemical Journal. [Link]

- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

- Determination of di-n-butyl Phthalate in Environmental Samples. (2023). Journal of Civil Engineering, Environment and Architecture. [Link]

- Analytical methods for the determination of phthalates in food. (2012).

Sources

- 1. nbinno.com [nbinno.com]

- 2. cpsc.gov [cpsc.gov]